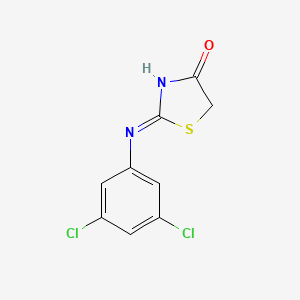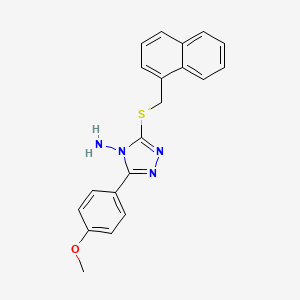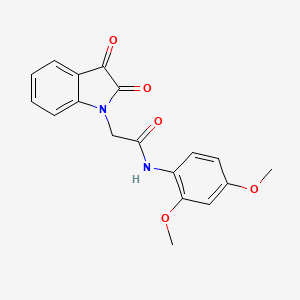
4-Thiazolidinone, 2-((3,4-dichlorophenyl)imino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolidinone, 2-((3,4-dichlorophenyl)imino)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is part of the thiazolidinone family, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 2-((3,4-dichlorophenyl)imino)- typically involves the condensation of thiourea with α-chloroacetic acid in the presence of sodium acetate . This reaction forms the 2-imino-4-thiazolidinone core, which can then be further modified by reacting with 3,4-dichlorobenzaldehyde under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs microwave irradiation to accelerate the reaction and improve yields. This method involves a one-pot synthesis where thiourea, α-chloroacetic acid, and 3,4-dichlorobenzaldehyde are combined and subjected to microwave irradiation . This approach is advantageous due to its efficiency and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 2-((3,4-dichlorophenyl)imino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
4-Thiazolidinone, 2-((3,4-dichlorophenyl)imino)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits significant anticancer activity, particularly against chronic myeloid leukemia cells.
Medicine: Potential therapeutic agent for treating various cancers and microbial infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 2-((3,4-dichlorophenyl)imino)- involves its interaction with cellular proteins and enzymes. It has been shown to inhibit specific kinases, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s molecular targets include various signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-Imino-4-thiazolidinone: Shares the same core structure but lacks the 3,4-dichlorophenyl group.
2-Thioxo-4-thiazolidinone (Rhodanine): Contains a sulfur atom in place of the imino group.
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Uniqueness
4-Thiazolidinone, 2-((3,4-dichlorophenyl)imino)- is unique due to its potent anticancer activity and ability to induce apoptosis in cancer cells. Its dichlorophenyl group enhances its biological activity compared to other thiazolidinone derivatives .
Properties
CAS No. |
74008-11-0 |
|---|---|
Molecular Formula |
C9H6Cl2N2OS |
Molecular Weight |
261.13 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H6Cl2N2OS/c10-5-1-6(11)3-7(2-5)12-9-13-8(14)4-15-9/h1-3H,4H2,(H,12,13,14) |
InChI Key |
AEDXNCABBKMGQO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=NC2=CC(=CC(=C2)Cl)Cl)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12143155.png)



![6-methyl-N-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12143204.png)
![1-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-hydroxy-5-(4-hydroxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12143210.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide](/img/structure/B12143212.png)

![1-[3-(Dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d] furan-2-yl)carbonyl]-3-pyrrolin-2-one](/img/structure/B12143225.png)
![(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12143244.png)
![4-[({[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12143250.png)
![3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12143251.png)
![2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12143253.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12143260.png)
